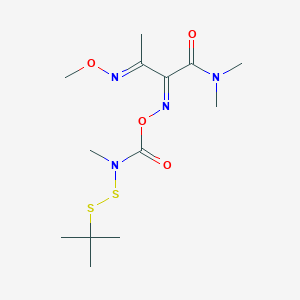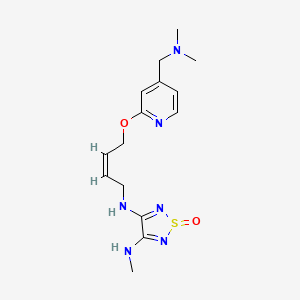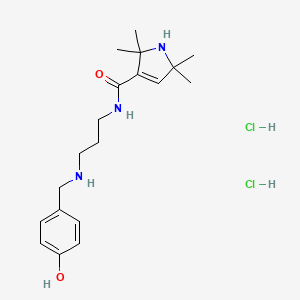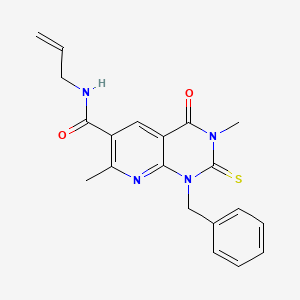
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(2,3-d)pyrimidine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and thiolation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
科学的研究の応用
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrido(2,3-d)pyrimidine derivatives with different functional groups. Examples include:
- Pyrido(2,3-d)pyrimidine-6-carboxamide derivatives with different alkyl or aryl groups.
- Compounds with variations in the oxidation state or the presence of additional heteroatoms.
Uniqueness
What sets Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-N-2-propenyl-2-thioxo- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
109493-24-5 |
|---|---|
分子式 |
C20H20N4O2S |
分子量 |
380.5 g/mol |
IUPAC名 |
1-benzyl-3,7-dimethyl-4-oxo-N-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-4-10-21-18(25)15-11-16-17(22-13(15)2)24(20(27)23(3)19(16)26)12-14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3,(H,21,25) |
InChIキー |
VHCRRXXNWWLRBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


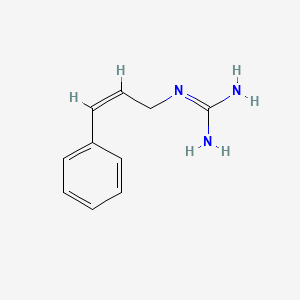
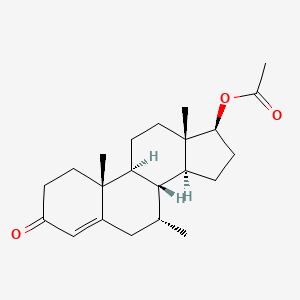

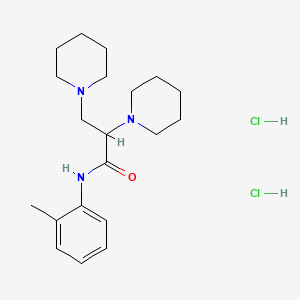
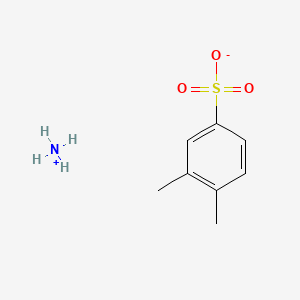
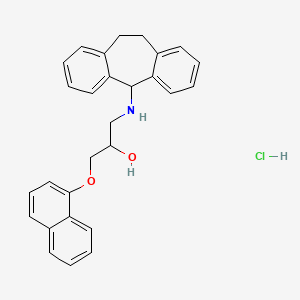

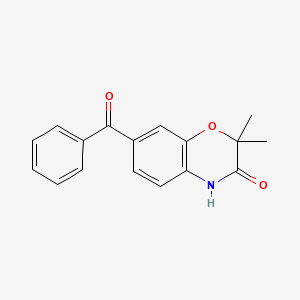
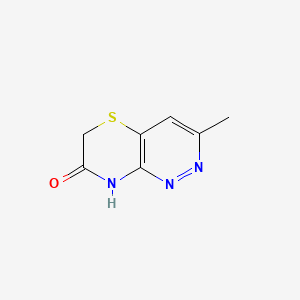
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)

